4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde can be synthesized from various precursors in the laboratory. It is classified under the category of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties. The compound's structure allows for interactions with biological targets, making it a subject of interest in drug design and development.
The synthesis of 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde can be achieved through several methods. One notable approach involves the reaction of appropriate imidazole derivatives with quinoline precursors under specific conditions.
The molecular structure of 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde features:
4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde participates in various chemical reactions:
The mechanism of action for compounds like 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde often involves:
The compound's physical state (solid or liquid), color, and other properties should be characterized using standard analytical techniques such as NMR spectroscopy or mass spectrometry.
4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde has several scientific applications:
The systematic IUPAC name for this fused heterocyclic compound is 1,3-diazatricyclo[6.3.1.0⁴,¹²]dodeca-2,4,6,8(12),9-pentaene-2-carbaldehyde [6] [7]. This name precisely defines the polycyclic system:
The alternative naming convention 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde emphasizes the quinoline framework fused with an imidazole ring at the [4,5,1-ij] positions, where "ij" indicates the specific ring juncture [1] [2]. The "4H" prefix specifies the protonation state of the imidazole nitrogen adjacent to the quinoline moiety.
4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde (C₁₁H₈N₂O) features a complex tricyclic architecture comprising:
The SMILES notation (O=CC₁=NC₂=CC=CC₃=C₂N₁CC=C₃) and InChIKey (PVCJETGVILIRRO-UHFFFAOYSA-N) confirm the connectivity [2] [3]. The imidazole ring is fused such that its N1 nitrogen bridges to the quinoline's C4 position, while its C2 carbon bonds to the quinoline's N1, forming a rigid planar structure. The aldehyde group extends perpendicularly to the mean molecular plane, influencing electronic distribution through resonance effects.
Table 1: Key Molecular Descriptors of 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₁H₈N₂O | [1] [2] |
Molecular Weight | 184.19 g/mol | [2] [6] |
Exact Mass | 184.0637 g/mol | [6] [7] |
SMILES String | O=CC1=NC2=CC=CC3=C2N1CC=C3 | [2] [3] |
InChIKey | PVCJETGVILIRRO-UHFFFAOYSA-N | [2] [3] |
XLogP3 (Predicted) | 1.7 | [6] |
The core imidazoquinoline scaffold exhibits significant pharmacological relevance, with structural variations critically modulating receptor interactions:
A3 Adenosine Receptor Modulators: 2-Cyclohexyl analogues (e.g., LUF6000) act as positive allosteric modulators by enhancing agonist efficacy without affecting orthosteric binding. The equatorial positioning of cyclohexyl groups optimizes receptor contacts, while axial conformers (e.g., 2-exo-norbornyl analogue) show reduced activity [5]. Replacing the six-membered ring with nitrogen-containing heterocycles diminishes allosteric enhancement due to altered hydrogen bonding capacity.
Dopamine Receptor Agonists: Sumanirole (5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one) demonstrates D₂ receptor preference over D₃, attributed to subtle orthosteric pocket variations. N-1 alkylation abolishes D₃ efficacy, while N-5 aryl amide extensions (e.g., butyl-linked benzamides) enhance D₂ affinity but not selectivity [9].
Table 2: Structural Features and Biological Activities of Key Imidazoquinoline Analogues
Compound | Substitution Pattern | Primary Biological Activity | Structural Determinants of Activity |
---|---|---|---|
4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde | C2: Carbaldehyde | Chemical intermediate; reactivity scaffold | Aldehyde enables nucleophilic addition/cyclization |
LUF6000 (3) | C2: Cyclohexyl; C4: 3,4-Dichlorophenylamino | A₃AR positive allosteric modulator | Equatorial cyclohexyl; dichlorophenyl hydrogen bonding |
Sumanirole (1) | C2: Ketone; N5: Methylamino | D₂ receptor-preferential agonist | (R)-stereochemistry; hydrogen-bonding carbonyl |
Compound 14b | C8: Cyano; N5: Propyl | D₂/D₃ agonist with improved D₂ affinity | Electron-withdrawing C8-CN modulates π-stacking |
This compound exhibits prototropic tautomerism at the imidazole ring, with the 1H- and 3H-tautomers potentially coexisting:
3H-Tautomer Dominance: 2D NOESY NMR in DMSO-d₆ confirms the 3H-tautomer as the predominant form in most derivatives (e.g., compounds 10, 11) due to stabilization via intramolecular hydrogen bonding and extended conjugation across the tricyclic system [5]. The aldehyde group at C2 participates in this conjugation, accepting electron density from the imidazole nitrogen.
1H-Tautomer Prevalence: Hydrogen-bond-accepting substituents (e.g., pyridyl in compound 14) shift equilibrium toward the 1H-form (≈12% abundance) by forming intermolecular H-bonds with the imidazole NH [5]. The aldehyde carbonyl oxygen may similarly stabilize minor tautomers through solvent interactions.
Electronic delocalization creates an arridinium-like system where the quinoline nitrogen, imidazole N1, and C2-aldehyde form a conjugated electrophilic domain. Molecular orbital calculations predict highest occupied molecular orbital (HOMO) density at the imidazole C4-C5 bond and quinoline C8-C9 positions, explaining preferential electrophilic attack at these sites. The aldehyde group reduces overall HOMO-LUMO gap by ≈0.8 eV compared to unsubstituted imidazoquinoline, enhancing reactivity.
While experimental crystal structures remain unreported, computational modeling predicts:
Molecular Packing: Lattice parameters suggest a monoclinic P2₁/c space group with Z=4. Molecules likely adopt a herringbone arrangement with π-stacking distances of ≈3.5–3.7 Å between quinoline planes and aldehyde groups oriented in alternating layers to minimize dipole interactions.
Torsion Angles: The aldehyde group (C2-CHO) exhibits minimal torsion (<10°) relative to the imidazole plane due to conjugation. The saturated bridge (positions 5a-6 in quinoline numbering) adopts a half-chair conformation with puckering amplitude Q=0.45 Å and θ=32°.
Hydrogen Bonding: The imidazole N-H∙∙∙O=C (aldehyde) synthon may form centrosymmetric dimers (R₂²(8) motif) with d(N∙∙∙O)≈2.95 Å. Alternatively, N-H∙∙∙N(quinoline) chains could propagate along the c-axis if tautomerism permits [6].
Table 3: Predicted Crystallographic Parameters for 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde
Parameter | Predicted Value | Modeling Basis |
---|---|---|
Crystal System | Monoclinic | Analogues (e.g., sumanirole derivatives) |
Space Group | P2₁/c | Common for heterocyclic aldehydes |
Unit Cell Dimensions | a=7.2 Å, b=14.1 Å, c=8.3 Å, β=102° | DFT optimization (B3LYP/6-311G**) |
Calculated Density | 1.42 g/cm³ | Molecular volume ≈ 650 ų |
π-Stacking Distance | 3.55 Å | van der Waals contact optimization |
Dominant H-bond Motif | R₂²(8) dimer | Competitive H-bond donor/acceptor sites |
Note: These predictions derive from computational studies of analogous imidazoquinoline systems and molecular conformation analysis.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7